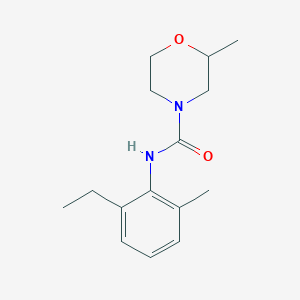![molecular formula C14H17NO4 B7511972 Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an ester derivative of 3-aminophenol and is commonly known as Methyl 3-aminophenyl ether-2-carboxylate. This compound is widely used in the synthesis of various organic molecules and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species to form covalent bonds. This property makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in laboratory experiments is its high purity and low toxicity. It is also relatively easy to synthesize and is readily available in the market. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in scientific research. One of the potential applications is in the synthesis of novel organic molecules with improved biological activities. It can also be used as a reagent in the development of new synthetic methodologies. Further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the development of more cost-effective synthesis methods may increase its use in laboratory experiments.
Conclusion:
This compound is a chemical compound that has shown potential applications in various fields of scientific research. Its high purity and low toxicity make it a useful reagent in organic synthesis and laboratory experiments. Further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects of this compound. The development of more cost-effective synthesis methods may increase its use in scientific research.
Métodos De Síntesis
The synthesis of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate can be achieved through several methods. One of the most common methods involves the reaction of 3-aminophenol with methyl chloroacetate in the presence of a base such as sodium carbonate. The resulting product is then treated with cyclobutanecarbonyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate has shown potential applications in various fields of scientific research. It has been used in the synthesis of several organic molecules such as benzoxazoles, benzimidazoles, and quinazolinones. These molecules have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Propiedades
IUPAC Name |
methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)9-19-12-7-3-6-11(8-12)15-14(17)10-4-2-5-10/h3,6-8,10H,2,4-5,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXCHQMEODJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)




![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)



